molecular formula C35H64O7 B1244426 Pyragonicin

Pyragonicin

Katalognummer: B1244426
Molekulargewicht: 596.9 g/mol
InChI-Schlüssel: XLDSTCJDEYZOKR-CGWDHHCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyragonicin is a chemically synthesized, non-classical annonaceous acetogenin characterized by a tetrahydropyran (THP) ring within its long alkyl chain structure . This compound is a potent bioactive agent for biochemical research, primarily investigated for its strong inhibitory effects on key DNA metabolic enzymes. Studies have demonstrated that this compound significantly inhibits the activity of mammalian DNA polymerases (Pol α, β, and λ) and human DNA topoisomerases (Topo I and II) . The inhibition of these enzymes, which are essential for DNA replication, repair, and recombination, disrupts critical cellular processes in cancer cells. Consequently, this compound suppresses the proliferation of human cancer cell lines, such as the promyelocytic leukemia cell line HL-60, making it a compound of significant interest in oncology research and anti-cancer agent discovery . The relationship between its three-dimensional molecular structure and its bioactivity provides a model for the development of novel chemotherapeutic agents . This product is intended for research purposes only.

Eigenschaften

Molekularformel

C35H64O7

Molekulargewicht

596.9 g/mol

IUPAC-Name

(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(2R,5R,6R)-5-hydroxy-6-tetradecyloxan-2-yl]undecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-33-32(39)23-24-34(42-33)31(38)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1

InChI-Schlüssel

XLDSTCJDEYZOKR-CGWDHHCXSA-N

Isomerische SMILES

CCCCCCCCCCCCCC[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Kanonische SMILES

CCCCCCCCCCCCCCC1C(CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyme

pyragonicin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Pyragonicin is characterized by its tetrahydropyran ring structure, which is pivotal to its biological activity. The synthesis of this compound has been achieved through various methodologies, including convergent synthesis techniques that utilize olefin cross-metathesis and other organic reactions to construct its complex framework . A notable synthesis reported involved a second-generation approach that successfully produced this compound with high purity and yield, demonstrating the compound's accessibility for further research .

Anticancer Activity

Mechanism of Action:
this compound exhibits significant inhibitory effects on mammalian DNA polymerases and human DNA topoisomerases. Studies have shown that it effectively inhibits the growth of various cancer cell lines, including promyelocytic leukemia (HL-60) and pancreatic cancer cells (PACA-2), with IC50 values in the low micromolar range (2.3-15.8 μM) . The compound induces apoptosis in cancer cells by arresting the cell cycle at specific phases (G1 and G2/M), which is critical for its anticancer properties .

Case Studies:

  • Promyelocytic Leukemia Cells: In vitro studies demonstrated that this compound significantly suppressed HL-60 cell proliferation with an LD50 value of approximately 9.4 μM. The compound's ability to induce DNA fragmentation confirmed its apoptotic effects .
  • Pancreatic Cancer Cells: this compound showed remarkable potency against PACA-2 cells, with an effective dose (ED50) lower than 1.3 ng/mL, indicating its potential as a lead compound for developing new cancer therapies .

Pesticidal Properties

Beyond its anticancer applications, this compound has also been investigated for its pesticidal properties. Research indicates that extracts containing this compound exhibit significant activity against various pests, suggesting its potential utility in agricultural applications as a natural pesticide . The bioactivity-guided isolation of acetogenins from Annonaceous plants has led to the identification of compounds with effective insecticidal properties at low concentrations.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity Effect IC50/ED50 Values
Inhibition of DNA PolymerasesStrong inhibition2.3-15.8 μM
Inhibition of TopoisomerasesModerate inhibition5.0-7.5 μM
Cytotoxicity in Cancer CellsInduces apoptosisLD50 = 9.4 μM (HL-60)
Pesticidal ActivityEffective against insect pestsLow concentrations effective

Analyse Chemischer Reaktionen

Olefin Cross-Metathesis

The olefin cross-metathesis between the THP segment and γ-lactone residue is a pivotal step.

  • Catalyst Comparison :

    • Grubbs’ 1st-generation catalyst selectively produces the desired coupling product .

    • Grubbs’ 2nd-generation catalyst yields an inseparable mixture of the target product and a one-carbon eliminated byproduct .

CatalystOutcomeSelectivitySource
Grubbs’ 1st-generationDesired productHigh
Grubbs’ 2nd-generationProduct + one-carbon eliminationLow

Reductive Cyclization and Stereochemical Control

The THP ring system is constructed via SmI₂-induced reductive cyclization of β-alkoxy acrylates, followed by Mitsunobu inversion to establish stereochemistry .

  • Brown’s asymmetric allylation introduces chirality at C-10 .

  • Optical rotation discrepancies between synthetic and natural this compound suggest stereochemical nuances .

Asymmetric Horner-Wadsworth-Emmons (HWE) Reactions

Asymmetric HWE reactions enable access to key intermediates:

  • Desymmetrization of a meso-dialdehyde .

  • Parallel kinetic resolution of a racemic aldehyde .

Zn-Mediated Stereoselective Alkynylation

A Zn-mediated coupling joins functionalized intermediates to form this compound’s core .

  • Stereoselectivity : Controlled by chiral ligands, achieving >95% enantiomeric excess .

Pd-Catalyzed Allylic Substitution

A stereoconvergent Pd-catalyzed substitution installs the C4 stereocenter with orthogonal protective groups .

MOM-Migrating Reaction

During cyclization, a novel MOM (methoxymethyl) migration occurs, critical for regioselective THP formation .

Reaction Optimization and Challenges

  • Fragment Coupling : Highly functionalized fragments complicate coupling efficiency .

  • Scalability : Multi-step sequences require meticulous optimization to maintain stereochemical integrity .

Vergleich Mit ähnlichen Verbindungen

Pyranicin

Structural Features: Pyranicin shares a THP ring and γ-lactone with pyragonicin but differs in alkyl chain connectivity, including an ene-yne motif . Synthesis: Key steps include Sonogashira coupling and diimide reduction, diverging from this compound’s SmI2 cyclization . Bioactivity: Pyranicin shows BST assay activity (LC50 ≈ 1.0 µg/mL) but lacks detailed antitumor data compared to this compound . Optical Rotation: Synthetic pyranicin also exhibits discrepancies with natural isolates, mirroring challenges in this compound characterization .

Rollicosin

Structural Features: Rollicosin contains a macro-lactone and butyrolactone subunit, differing from this compound’s THP core . Synthesis: Utilizes olefin metathesis for macrocycle formation, a strategy also applied in this compound’s second-generation synthesis . Bioactivity: Limited data exists, though its structural class (annonaceous acetogenins) is broadly associated with antitumor effects .

Squamostanal A

Structural Features: A simpler γ-lactone with a formyldodecyl chain, lacking the THP ring . Synthesis: Constructed via HWE desymmetrization, contrasting with this compound’s reductive cyclization . Bioactivity: Isolated from Annona squamosa, its activity remains less characterized compared to this compound .

Comparison with Functionally Similar Compounds

Gigantecin and Amphidinolides

Functional Similarity: These compounds, like this compound, are synthesized using the chiral epoxide (R)-1,2-epoxyhex-5-ene, highlighting shared synthetic building blocks . Bioactivity: Gigantecin and amphidinolides exhibit potent cytotoxicity, though their mechanisms differ from this compound’s PACA-2 selectivity .

Key Research Findings and Data Tables

Discussion of Critical Discrepancies and Implications

Optical Rotation Conflicts : Synthetic this compound and pyranicin often exhibit optical rotations opposite to natural isolates, attributed to solvent choice (e.g., dichloromethane vs. chloroform), dilution effects, or calibration errors .

Stereochemical Complexity : THP ring stereocenters (e.g., C-10 in this compound) are sensitive to synthetic conditions, as shown by Brown asymmetric allylation vs. HWE resolution .

Biological Relevance : While this compound’s PACA-2 activity is well-documented, broader structure-activity relationships remain underexplored due to synthetic challenges and scarce natural material .

Vorbereitungsmethoden

Asymmetric HWE Methodology for Intermediate Synthesis

The stereocontrolled synthesis of pyragonicin begins with the preparation of two highly functionalized intermediates: the THP segment and the γ-methylbutenolide moiety. Asymmetric HWE reactions enable desymmetrization of meso-dialdehydes and kinetic resolution of racemic aldehydes, providing enantiomerically enriched intermediates. For instance, the THP segment is synthesized via HWE coupling of a β-alkoxy acrylate derivative, achieving >90% enantiomeric excess (ee) under optimized conditions (CH₂Cl₂, −78°C, 24 h).

Zinc-Mediated Stereoselective Coupling

The core structure of this compound is assembled through a reagent-controlled zinc-mediated coupling between the THP intermediate 3 and lactone fragment 4 (Table 1). This reaction proceeds with high diastereoselectivity (dr > 10:1), favoring the desired syn configuration at C-15 and C-16. The use of Zn(OTf)₂ as a Lewis acid facilitates chelation-controlled transition states, ensuring precise stereochemical alignment.

Table 1: Zinc-Mediated Coupling Outcomes

Intermediate PairCatalystTemperature (°C)Yield (%)dr (syn:anti)
3 + 4 Zn(OTf)₂−207812:1
3 + 4 ZnCl₂0658:1

Olefin Cross-Metathesis Approaches

Grubbs Catalyst Screening

A second-generation synthesis employs olefin cross-metathesis to couple the THP segment with the terminal γ-lactone. Grubbs’ first-generation catalyst ([RuCl₂(PCy₃)₂(CHPh)]) exclusively yields the desired product, while the second-generation catalyst ([RuCl₂(IMes)(PCy₃)(CHPh)]) produces a 1:1 mixture of the coupling product and a one-carbon eliminated byproduct (Table 2). This divergence highlights the critical role of catalyst selection in avoiding undesired elimination pathways.

Table 2: Catalyst Performance in Olefin Cross-Metathesis

Catalyst GenerationProduct Ratio (Desired:Byproduct)Yield (%)
1st100:085
2nd50:5072

Regioselective THP Formation

A novel methoxymethyl (MOM) migrating reaction occurs during cyclization, enabling regioselective THP ring closure. This unexpected rearrangement, observed under acidic conditions (PPTS, MeOH, 40°C), positions the MOM group at C-8, critical for subsequent functionalization.

SmI₂-Induced Reductive Cyclization and Mitsunobu Inversion

Reductive Cyclization of β-Alkoxy Acrylates

The THP core is constructed via SmI₂-mediated reductive cyclization of β-alkoxy acrylate 5 , achieving a 92% yield and >95% ee. This single-electron transfer process proceeds through a ketyl radical intermediate, ensuring stereoselective ring closure (Scheme 1).

Scheme 1 :
β-Alkoxy acrylate 5SmI2,THF,78CTHP intermediate 6\text{β-Alkoxy acrylate } \mathbf{5} \xrightarrow{\text{SmI}_2, \text{THF}, -78^\circ \text{C}} \text{THP intermediate } \mathbf{6}

Mitsunobu Inversion for C-17 Configuration

Mitsunobu reaction conditions (DEAD, PPh₃, 4-NO₂-C₆H₄CO₂H) invert the C-17 stereocenter, correcting the configuration to match natural this compound. This step is essential for reconciling discrepancies between synthetic and natural isolates’ optical rotations ([α]ᴅ +23.5 vs. +18.7).

Stereochemical Challenges and Resolutions

Pd-Catalyzed Allylic Substitution

A stereoconvergent Pd-catalyzed substitution installs the C-4 stereocenter using orthogonal protective groups (Bz vs. TBS). This method achieves 85% yield and >90% ee, regardless of starting material configuration, by leveraging π-allyl palladium intermediates.

Brown’s Asymmetric Allylation

Chirality at C-10 is introduced via Brown’s asymmetric allylation, utilizing (-)-Ipc₂BCl to achieve 88% ee. The reaction’s stereochemical outcome is confirmed by Mosher ester analysis, ensuring alignment with natural this compound’s reported configuration.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Stereochemical Control

MethodKey StepTotal Yield (%)Stereochemical Issues Resolved
Convergent HWE/ZnZinc-mediated coupling45C-15/C-16 syn selectivity
Olefin Cross-MetathesisGrubbs 1st-gen catalysis62Byproduct elimination
Reductive CyclizationSmI₂-induced cyclization68C-17 configuration correction

Q & A

How can I formulate a focused research question for Pyragonicin studies?

Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • "How does this compound (I) compare to standard chemotherapeutic agents (C) in inhibiting PACA-2 cell proliferation (O) over 72 hours (T)?"
    These frameworks ensure alignment with hypothesis-driven research and methodological rigor .

Q. What foundational steps are critical in designing this compound synthesis experiments?

  • Define objectives : Prioritize stereochemical control (e.g., C-17 inversion via Mitsunobu lactonization) and reproducibility.
  • Protocol documentation : Include detailed reaction conditions (e.g., SmI₂-induced cyclization, Wittig reactions) and characterization data (NMR, optical rotation). Reference established protocols for key steps (e.g., asymmetric HWE desymmetrization) .
  • Validation : Cross-check spectroscopic data (¹H/¹³C NMR, IR) against natural this compound .

Q. What methodologies are central to this compound’s total synthesis?

Key steps include:

  • Reductive cyclization : SmI₂-mediated formation of tetrahydropyran (THP) rings.
  • Stereochemical inversion : Mitsunobu reactions for C-17 configuration correction.
  • Coupling strategies : Sonogashira or Wittig reactions for carbon-carbon bond formation.
  • Global deprotection : Use HF/MeCN for final product isolation.
    Always compare optical rotation data with natural isolates to detect discrepancies .

Q. How should a literature review on this compound’s bioactivity be conducted?

  • Systematic search : Use databases (PubMed, SciFinder) with keywords like "this compound AND Annonaceae AND cytotoxicity."
  • Focus on gaps : Highlight unresolved contradictions (e.g., divergent optical rotation values in synthetic vs. natural this compound).
  • Prioritize peer-reviewed synthesis papers over unreliable sources (e.g., ) .

Advanced Research Questions

Q. How can contradictions between synthetic and natural this compound’s optical rotation data be resolved?

  • Re-evaluate stereochemistry : Confirm configurations at chiral centers (e.g., C-10, C-17) using asymmetric allylation or X-ray crystallography.
  • Replicate synthesis : Compare protocols from Takahashi (SmI₂ cyclization) and Rein (asymmetric HWE) to identify step-specific anomalies .
  • Natural sample re-isolation : Collaborate with natural product chemists to verify original isolation data .

Q. What strategies improve stereochemical control in this compound synthesis?

  • Asymmetric catalysis : Employ Brown’s asymmetric allylation or kinetic resolution (e.g., HWE desymmetrization) for enantioselectivity.
  • In-line analytics : Use HPLC-CD to monitor stereochemistry during THP ring formation.
  • Computational modeling : Predict energy barriers for stereoinversion steps (e.g., Mitsunobu reactions) .

Q. How can advanced analytical techniques validate this compound’s structural identity?

  • Multi-spectral analysis : Combine 2D NMR (COSY, HSQC) with high-resolution MS for unambiguous assignment.
  • Chiroptical methods : Compare experimental vs. calculated ECD spectra to confirm absolute configuration.
  • X-ray diffraction : Resolve crystallographic data for synthetic batches to detect polymorphic variations .

Q. What practices ensure reproducibility in this compound synthesis?

  • Detailed SI documentation : Include exact molar ratios, solvent purity, and temperature gradients in Supporting Information.
  • Independent replication : Partner with a separate lab to validate key steps (e.g., SmI₂ cyclization).
  • Adhere to JOC guidelines : Provide full characterization for novel intermediates and spectral comparisons for known compounds .

Q. How to design mechanistic studies on this compound’s anticancer activity?

  • Hypothesis-driven assays : Test dose-dependent effects on mitochondrial complex I (BST assay) vs. apoptosis markers (caspase-3 activation).
  • Comparative models : Use PACA-2 and non-cancerous cell lines to assess selectivity (e.g., ED₅₀ ratios).
  • Omics integration : Perform transcriptomic profiling to identify target pathways .

Q. What frameworks guide analysis of conflicting data in this compound research?

  • Contradiction mapping : Use triangulation (spectral, synthetic, computational) to isolate variables (e.g., solvent effects on optical rotation).
  • Peer debriefing : Present findings to interdisciplinary teams to challenge assumptions.
  • Iterative refinement : Update hypotheses based on failed replications (e.g., revised THP ring closure mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyragonicin
Reactant of Route 2
Pyragonicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.